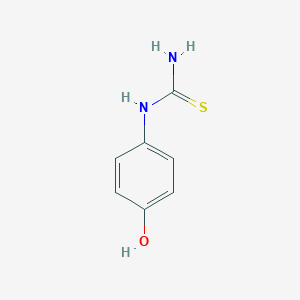

1-(4-Hydroxyphenyl)thiourea

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-hydroxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c8-7(11)9-5-1-3-6(10)4-2-5/h1-4,10H,(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICKOOCQSYZYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164932 | |

| Record name | Urea, 1-(p-hydroxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-27-0 | |

| Record name | N-(4-Hydroxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxyphenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxyphenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-(p-hydroxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1520-27-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HYDROXYPHENYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U97KKG63Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(4-Hydroxyphenyl)thiourea

The preparation of this compound can be achieved through several well-documented chemical reactions. These methods primarily involve the formation of the thiourea (B124793) linkage from precursor molecules.

One fundamental approach to synthesizing this compound involves the reaction of 4-aminophenol (B1666318) (also known as 4-hydroxyaniline) with a thiourea precursor, such as ammonium (B1175870) thiocyanate (B1210189), in the presence of an acid catalyst. In a related synthesis for an analogue, 1-(4-methoxyphenyl)thiourea, p-anisidine (B42471) was reacted with ammonium thiocyanate and hydrochloric acid in water, achieving a high yield and purity globethesis.com. This method avoids the use of volatile organic solvents and hazardous reagents like carbon disulfide, presenting a safer and more environmentally benign pathway globethesis.com. The general mechanism involves the in-situ formation of thiocyanic acid from ammonium thiocyanate, which then reacts with the primary amine of 4-aminophenol.

The most common and versatile method for synthesizing N-substituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. researchgate.netijacskros.com This reaction is typically high-yielding and allows for great structural diversity. researchgate.net For the synthesis of this compound, this can be achieved in two ways:

Reaction of 4-Hydroxyphenyl Isothiocyanate with Ammonia: In this route, 4-hydroxyphenyl isothiocyanate is treated with ammonia.

Reaction of 4-Aminophenol with an Isothiocyanate: 4-aminophenol is reacted with a suitable isothiocyanate precursor. A specific example is the synthesis of 1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea, which was prepared by reacting 4-aminophenol with 3,4,5-trimethoxyphenyl isothiocyanate in acetonitrile (B52724) at room temperature, yielding a white solid. nih.gov

The synthesis of the isothiocyanate precursors themselves has seen significant advancements, moving from hazardous reagents like thiophosgene (B130339) to newer methods involving thiocarbonyl transfer reagents or the desulfurization of dithiocarbamate (B8719985) salts. ijacskros.comchemrxiv.org

Researchers have explored various modified synthetic approaches to improve reaction efficiency, yield, and environmental footprint. These methods often focus on novel reaction conditions or catalysts.

Green Synthesis: A notable approach involves the one-pot synthesis of thiourea derivatives from nitrobenzenes. In one study, a nanocatalyst of nickel nanoparticles immobilized on a metal-organic framework (MIL-101(Cr)) was used to reduce nitrobenzene (B124822) analogs in the presence of an isocyanate in water at room temperature. nih.gov This method resulted in excellent yields (91–98%) and allowed the catalyst to be recycled multiple times without significant loss of activity. nih.gov

Mechanochemistry: Ball milling has been employed as a solvent-free method to transform anilines into symmetrical or unsymmetrical thioureas. rsc.org This technique uses mechanical force to promote the reaction, often with a base like KOH and carbon disulfide, avoiding the need for harsh solvents. rsc.org

Optimized Reaction Conditions: Systematic investigation of reaction parameters such as temperature, time, and reagent stoichiometry is crucial for maximizing yield. For the synthesis of 1-(4-methoxyphenyl)thiourea, optimization of these conditions led to an average yield of 95% with a purity of 99.3%. globethesis.com Similarly, another study reported an average yield of 62.37% for thiourea synthesis by optimizing the reaction time (3.5 h), temperature (75°C), and the mass ratio of urea (B33335) to Lawesson's reagent (2:1). researchgate.net

| Method | Key Features | Catalyst/Reagent | Solvent | Yield | Ref. |

| Green Synthesis | One-pot reaction from nitrobenzene | Ni nanoparticles on MOF | Water | 91-98% | nih.gov |

| Acid Catalysis | Uses amine and ammonium thiocyanate | Hydrochloric Acid | Water | ~95% | globethesis.com |

| Ball Milling | Solvent-free mechanochemical approach | KOH / CS₂ | None | N/A | rsc.org |

| Optimized Heating | Traditional heating with optimized parameters | Lawesson's Reagent | N/A | ~62% | researchgate.net |

Derivatization Strategies and Functionalization of this compound

The molecular structure of this compound possesses two primary reactive sites for further chemical modification: the phenolic hydroxyl group and the thiourea moiety. These sites allow for a range of derivatization strategies to tailor the compound's properties.

The phenolic hydroxyl (-OH) group is a versatile functional handle for derivatization. Its reactivity is characteristic of phenols, allowing for transformations such as etherification and esterification.

Acetylation: The hydroxyl group can be readily acetylated using reagents like acetic anhydride. Chemoselective derivatization techniques can target phenolic hydroxyl groups, leading to the formation of mono- and di-acetate products. nih.gov This transformation is often used to modify the polarity and biological properties of the parent molecule.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) would convert the hydroxyl group into an ether linkage. This functionalization can introduce a variety of alkyl or aryl groups, significantly altering the molecule's steric and electronic properties.

The thiourea group (-NH-C(=S)-NH₂) is highly reactive and serves as a precursor for various other functional groups and heterocyclic systems. atamanchemicals.com

S-Alkylation: The sulfur atom in the thiourea moiety is nucleophilic and can react with alkyl halides to form isothiouronium salts. wikipedia.org These salts can be subsequently hydrolyzed to yield thiols, providing a synthetic route to convert the thiourea into a thiol group. wikipedia.org

Oxidation: The thiourea group can be oxidized by various agents. For instance, treatment with hydrogen peroxide can form thiourea dioxide, while oxidation with iodine yields a cationic disulfide. wikipedia.org

Cyclization Reactions (Heterocycle Synthesis): The thiourea moiety is a valuable building block for the synthesis of heterocyclic compounds. A prominent example is the Hantzsch thiazole (B1198619) synthesis, where thioureas react with α-halocarbonyl compounds to form 2-aminothiazole (B372263) derivatives. researchgate.netresearchgate.net This reaction provides a direct pathway to incorporate the 1-(4-hydroxyphenyl)amino scaffold into a thiazole ring system.

| Moiety | Reagent(s) | Product Type |

| Thiourea (Sulfur) | Alkyl Halide (e.g., R-Br) | Isothiouronium Salt |

| Thiourea (Sulfur) | Hydrogen Peroxide (H₂O₂) | Thiourea Dioxide |

| Thiourea (Overall) | α-Halocarbonyl (e.g., R-CO-CH₂-Br) | 2-Aminothiazole Derivative |

| Thiourea (Sulfur) | Metal Ions (e.g., Hg²⁺) | Metal Sulfide (B99878) |

Formation of Heterocyclic Derivatives

This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, primarily due to the reactive nature of the thiourea moiety which can undergo cyclization reactions with suitable bifunctional reagents. Two of the most prominent examples are the formation of thiazole and pyrimidine (B1678525) rings.

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classic and widely utilized method for forming a thiazole ring. ijper.orgvinhuni.edu.vn This reaction involves the condensation of a thiourea with an α-halocarbonyl compound. researchgate.net In this context, this compound can react with various α-haloketones to yield 2-amino-1,3-thiazole derivatives bearing a 4-hydroxyphenyl substituent on the amino group. The reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration. youtube.com For instance, the reaction with 4-hydroxyacetophenone and iodine with thiourea leads to the formation of 2-Amino 4-(4`-hydroxylphenyl)-1,3-thiazole.

Representative Hantzsch Thiazole Synthesis:

| Reactant A | Reactant B | Product | Heterocyclic Core |

|---|---|---|---|

| This compound | α-Haloketone (e.g., phenacyl bromide) | 2-(4-Hydroxyphenylamino)-4-phenylthiazole | Thiazole |

| This compound | Ethyl bromopyruvate | Ethyl 2-(4-hydroxyphenylamino)thiazole-4-carboxylate | Thiazole |

Pyrimidine Derivatives: Pyrimidine and its thione analogs can be synthesized by reacting a thiourea with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone (chalcone). [3, 11] The reaction of this compound with a chalcone, typically under basic conditions, leads to the formation of a dihydropyrimidine-2-thione derivative. This reaction involves an initial Michael addition of the thiourea to the chalcone, followed by intramolecular cyclization and dehydration to form the six-membered heterocyclic ring. [12, 14]

Representative Pyrimidine Synthesis from Chalcones:

| Reactant A | Reactant B | Product | Heterocyclic Core |

|---|---|---|---|

| This compound | (E)-1,3-Diphenylprop-2-en-1-one (Chalcone) | 1-(4-Hydroxyphenyl)-4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione | Pyrimidine |

| This compound | (E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one | 1-(4-Hydroxyphenyl)-6-(4-methoxyphenyl)-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione | Pyrimidine |

Synthesis of Acyl/Aroyl Thiourea Derivatives

The synthesis of N-acyl or N-aroyl thiourea derivatives is a well-established transformation that enhances the structural diversity and biological activity of the parent thiourea. The most common and efficient method involves the in-situ generation of an acyl or aroyl isothiocyanate, which subsequently reacts with an amine.

To synthesize N-aroyl-N'-(4-hydroxyphenyl)thioureas, an aroyl chloride is first treated with a thiocyanate salt, such as ammonium or potassium thiocyanate, in an anhydrous solvent like acetone. This reaction forms the highly reactive aroyl isothiocyanate intermediate. This intermediate is not isolated but is directly treated with 4-aminophenol. The amino group of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to yield the final N-aroyl-N'-(4-hydroxyphenyl)thiourea derivative.

General Reaction Scheme:

Formation of Aroyl Isothiocyanate: Aroyl Chloride + KSCN → Aroyl-NCS + KCl

Formation of Acyl Thiourea: Aroyl-NCS + 4-Aminophenol → N-Aroyl-N'-(4-hydroxyphenyl)thiourea

This method is highly versatile, allowing for the introduction of a wide variety of acyl and aroyl groups, each potentially modulating the compound's physicochemical and biological properties.

Examples of Synthesized Acyl/Aroyl Thiourea Derivatives:

| Acyl/Aroyl Chloride | Amine | Resulting Derivative |

|---|---|---|

| Benzoyl chloride | 4-Aminophenol | N-Benzoyl-N'-(4-hydroxyphenyl)thiourea |

| 4-Nitrobenzoyl chloride | 4-Aminophenol | N-(4-Nitrobenzoyl)-N'-(4-hydroxyphenyl)thiourea |

| Acetyl chloride | 4-Aminophenol | N-Acetyl-N'-(4-hydroxyphenyl)thiourea |

Halogenation and Other Substitutions for Enhanced Bioactivity

The introduction of halogen atoms into pharmacologically active molecules is a common medicinal chemistry strategy to enhance bioactivity. Halogenation can alter properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of thiourea derivatives, halogenated analogs have shown promising antibacterial, antitubercular, and enzyme inhibitory activities. [13, 21]

For this compound, halogenation would likely occur on the hydroxyphenyl ring via electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group. Since the para position is already occupied by the thiourea moiety, substitution is expected at the ortho positions (C2 and C6) relative to the hydroxyl group. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed for this purpose.

While specific studies on the direct halogenation of this compound are not extensively detailed, the principles of organic synthesis and the observed trends in related compounds suggest that such modifications are feasible and could lead to compounds with enhanced biological profiles. For example, derivatives like 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea (B1150599) and 1-(4-chloro-3-nitrophenyl) thiourea derivatives have demonstrated significant antimicrobial and antitubercular effects, respectively, highlighting the positive impact of halogen substituents. [26, 13] The introduction of electron-withdrawing groups like halogens can increase the acidity of the N-H protons, potentially enhancing hydrogen bonding interactions with target enzymes or receptors.

Potential Halogenated Derivatives and Their Precursors:

| Parent Compound | Halogenating Agent | Potential Product | Expected Substitution Position |

|---|---|---|---|

| This compound | N-Chlorosuccinimide (NCS) | 1-(3-Chloro-4-hydroxyphenyl)thiourea | Ortho to -OH group |

| This compound | N-Bromosuccinimide (NBS) | 1-(3-Bromo-4-hydroxyphenyl)thiourea | Ortho to -OH group |

| This compound | N-Bromosuccinimide (excess) | 1-(3,5-Dibromo-4-hydroxyphenyl)thiourea | Ortho to -OH group |

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methodologies in chemistry. These "green" approaches aim to reduce waste, lower energy consumption, and use less hazardous materials. For the synthesis of thiourea derivatives, including this compound, several novel methods have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of thiourea derivatives can be significantly expedited using this technique, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. For example, the reaction between an isothiocyanate and an amine can often be completed in minutes under microwave conditions, compared to hours under reflux.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasound irradiation enhances mass transfer and can initiate or accelerate reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation. This method has been successfully applied to the synthesis of various thiourea derivatives and their heterocyclic products, often under milder conditions and with shorter reaction times.

Synthesis in Green Solvents: A key principle of green chemistry is the use of environmentally benign solvents. A patented method describes a one-step synthesis of thiourea derivatives using water as the solvent, which is a significant improvement over traditional methods that rely on volatile organic solvents. This approach not only simplifies the purification process but also reduces the environmental impact of the synthesis.

These modern techniques offer significant advantages over classical synthetic methods, aligning with the principles of green chemistry by improving efficiency and reducing the environmental footprint of chemical synthesis.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in 1-(4-Hydroxyphenyl)thiourea by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands corresponding to specific stretching and bending modes of its constituent bonds. iosrjournals.orgresearchgate.netresearchgate.netlibretexts.org

The presence of the hydroxyl (-OH) and amine (-NH) groups is indicated by broad and sharp absorption bands in the high-frequency region. The thiocarbonyl (C=S) group, a defining feature of thioureas, exhibits a characteristic stretching vibration at a lower frequency. The aromatic ring also gives rise to distinct absorption patterns.

Key Vibrational Modes for this compound:

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) |

| O-H Stretching | Phenolic -OH | 3300-3500 (broad) |

| N-H Stretching | Amine (-NH₂) and Amide (-NH-) | 3100-3400 (sharp to broad) |

| C-H Stretching | Aromatic Ring | 3000-3100 |

| C=C Stretching | Aromatic Ring | 1450-1600 |

| C=S Stretching | Thiocarbonyl | 1050-1250 |

| C-N Stretching | Amine/Amide | 1250-1350 |

| O-H Bending | Phenolic -OH | 1330-1440 |

| N-H Bending | Amine (-NH₂) | 1550-1650 |

Note: The exact positions of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are instrumental in confirming the molecular structure by identifying the chemical environment of each proton and carbon atom. researchgate.netmdpi.comnetlify.appnih.gov

In the ¹H NMR spectrum, the protons of the aromatic ring typically appear as multiplets in the downfield region due to the deshielding effect of the ring currents. The protons of the -OH and -NH groups are often observed as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. The thiocarbonyl carbon is characteristically found at a very low field. The carbons of the hydroxyphenyl group give rise to signals in the aromatic region, with their specific chemical shifts influenced by the electron-donating hydroxyl group.

Typical NMR Chemical Shifts (δ) for this compound in DMSO-d₆:

| ¹H NMR | Assignment | Chemical Shift (ppm) |

| Aromatic Protons | -C₆H₄- | 6.7 - 7.5 |

| Hydroxyl Proton | -OH | 9.0 - 9.5 (broad s) |

| Amine Protons | -NH₂ | 7.0 - 8.5 (broad s) |

| Amide Proton | -NH- | 9.5 - 10.0 (broad s) |

| ¹³C NMR | Assignment | Chemical Shift (ppm) |

| Thiocarbonyl Carbon | C=S | 180 - 185 |

| C-OH | Aromatic Carbon | 155 - 160 |

| Aromatic Carbons | -C₆H₄- | 115 - 135 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* transitions. shu.ac.ukmu-varna.bgusp.brfrontiersin.org

The hydroxyphenyl group and the thiourea (B124793) moiety both contain π systems and non-bonding (n) electrons, which give rise to these electronic transitions. The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the C=S double bond. The n→π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the oxygen, nitrogen, and sulfur atoms) to antibonding π* orbitals. shu.ac.ukusp.br

Characteristic Electronic Transitions for this compound:

| Transition | Chromophore | Typical λₘₐₓ (nm) |

| π→π | Aromatic Ring, C=S | 200 - 300 |

| n→π | C=S, -OH, -NH₂ | 300 - 400 |

Note: The position and intensity of absorption maxima (λₘₐₓ) can be affected by the solvent polarity.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. researchgate.nettsijournals.comresearchgate.netsemanticscholar.orgnih.gov The molecular ion peak [M]⁺ in the mass spectrum corresponds to the molecular weight of the compound.

Under electron impact (EI) or other ionization methods, the molecule fragments in a characteristic manner. The fragmentation of this compound typically involves the cleavage of the C-N and C-S bonds, as well as fragmentation of the aromatic ring. The study of these fragment ions provides valuable information for confirming the molecular structure.

Common Fragmentation Pathways for this compound:

Loss of the thiourea side chain: Cleavage of the bond between the phenyl ring and the nitrogen atom.

Formation of isothiocyanate fragments: Rearrangement and cleavage leading to the formation of hydroxyphenyl isothiocyanate.

Cleavage of the C=S bond: Loss of a sulfur atom or related fragments.

Fragmentation of the aromatic ring: Further breakdown of the hydroxyphenyl group.

Predicted Key Fragments in the Mass Spectrum:

| m/z | Fragment |

| 168 | [C₇H₈N₂OS]⁺ (Molecular Ion) |

| 109 | [HOC₆H₄NH₂]⁺ |

| 93 | [HOC₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

Elemental analysis is a fundamental technique used to determine the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₇H₈N₂OS) to confirm the purity and empirical formula of the compound.

Elemental Composition of this compound:

| Element | Symbol | Atomic Weight | Number of Atoms | Theoretical % |

| Carbon | C | 12.01 | 7 | 50.00 |

| Hydrogen | H | 1.01 | 8 | 4.79 |

| Nitrogen | N | 14.01 | 2 | 16.65 |

| Oxygen | O | 16.00 | 1 | 9.51 |

| Sulfur | S | 32.07 | 1 | 19.05 |

Crystallographic Studies and Solid-State Architecture

Crystallographic studies, particularly single-crystal X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms and molecules in the solid state. These studies reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govnih.govresearchgate.netnih.gov

Theoretical and Computational Chemistry

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the electron density distribution around a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color spectrum.

For thiourea derivatives, MEP maps consistently highlight specific reactive zones. Regions of negative potential, often colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas with positive potential, colored blue, are electron-deficient and represent favorable sites for nucleophilic attack researchgate.netnih.govresearchgate.net.

In the context of this compound, the MEP map would be expected to show a significant negative potential around the sulfur and oxygen atoms due to their high electronegativity and the presence of lone pairs of electrons. The nitrogen atoms of the thiourea group would also contribute to the negative potential region researchgate.net. These red-colored areas are the primary sites for interactions with electrophiles.

The hydrogen atoms, particularly those of the hydroxyl (-OH) and amine (-NH) groups, would exhibit a strong positive potential, appearing as blue regions on the MEP map researchgate.netnih.gov. These sites are prone to nucleophilic attack and are key donors in hydrogen bonding interactions. The aromatic ring hydrogens also show positive potential researchgate.net. This detailed charge distribution map is fundamental for understanding the molecule's intermolecular interactions and its potential role in chemical reactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time, providing insights into their conformational stability and interactions with their environment, such as with water molecules or in a protein binding pocket nih.govscispace.comresearchgate.net. While specific MD simulation studies exclusively on this compound are not extensively documented, research on related thiourea derivatives demonstrates the utility of this technique.

MD simulations on various N-substituted thioureas have been employed to:

Assess Stability: Analyze the stability of different molecular conformations and their behavior in solution nih.gov.

Study Interactions: Investigate the interactions between the thiourea derivative and surrounding solvent molecules, identifying which atoms have the most significant interactions scispace.comresearchgate.net. For instance, simulations can reveal the nature of interactions between the sulfur, nitrogen, and oxygen atoms of the thiourea moiety and water molecules scispace.com.

Evaluate Binding: When studying potential therapeutic agents, MD simulations are used to understand the stability of a ligand within a protein's active site and to calculate binding free energies, which indicate the strength of the interaction nih.govrsc.org.

These studies on analogous compounds suggest that MD simulations of this compound would be valuable for understanding its solubility, dynamic stability, and its potential interactions in a biological context.

Computational Analysis of Non-Covalent Interactions and Crystal Packing Stabilization

For thiourea derivatives, hydrogen bonds and van der Waals interactions are consistently identified as the dominant forces in crystal packing mdpi.com. The analysis of compounds structurally related to this compound reveals several key interactions that stabilize the crystal structure:

Hydrogen Bonding: This is a primary stabilizing force. The presence of N-H (donor) and C=S (acceptor) groups in the thiourea core, along with the O-H (donor) and oxygen lone pairs (acceptor) of the hydroxyphenyl group, allows for the formation of a robust network of intermolecular hydrogen bonds. Interactions such as O-H···S, N-H···O, and O-H···N are critical in linking molecules together, often forming layers or more complex three-dimensional architectures researchgate.netnih.govnih.gov. The energy of these bonds can be significant, contributing substantially to the lattice energy nih.govmdpi.com.

H···H Contacts: Hirshfeld surface analysis frequently shows that H···H contacts account for a large percentage of the intermolecular interactions, indicating the importance of van der Waals forces in the crystal packing mdpi.comnih.gov.

C-H···π Interactions: The interaction between hydrogen atoms and the aromatic π-system of the phenyl ring is another significant stabilizing factor observed in related crystal structures nih.gov.

The combination of these non-covalent interactions dictates the specific polymorphic form a compound adopts, its stability, and its physicochemical properties usm.mymdpi.com. Computational tools like reduced density gradient (RDG) analysis can further visualize these weak interactions, distinguishing between strong hydrogen bonds, weaker van der Waals forces, and steric repulsion researchgate.net.

Biological and Pharmacological Investigations

Structure-Activity Relationship (SAR) Studies for 1-(4-Hydroxyphenyl)thiourea Derivatives

The biological activity of thiourea (B124793) derivatives is significantly influenced by their structural features. The core structure, containing nitrogen as a hydrogen-bond donor and sulfur for complementary binding, allows for interactions with various enzymes. biointerfaceresearch.com Structure-activity relationship (SAR) studies are crucial in optimizing these derivatives for enhanced potency and selectivity.

Modifications to the substituents on the phenyl rings of this compound and related derivatives have a pronounced effect on their biological activities. The nature, position, and electronic properties of these substituents are key determinants of inhibitory potency against various enzymatic targets.

For urease inhibition, the presence of electron-withdrawing groups, such as fluorine (F) and chlorine (Cl), at the meta or para positions of the phenyl ring has been shown to result in predominant inhibitory activity. core.ac.uk For instance, thiourea derivatives with a 4'-bromo substituent on the phenyl ring showed excellent activity against urease, with an IC₅₀ value of 10.65 µM, which is more potent than the standard thiourea (IC₅₀ = 18.61 µM). rsc.org

In the context of tyrosinase inhibition, halogen substituents, which are electron-withdrawing, have been found to significantly enhance activity. nih.gov Conversely, the incorporation of an electron-donating group (EDG) can lead to reduced inhibitory activity. nih.gov This highlights that the electronic environment of the phenyl ring is a critical factor for bioactivity. Introducing electron-withdrawing groups like 4-nitrophenyl can increase the acidity of the NH groups, facilitating stronger hydrogen bond interactions with biological targets and thereby enhancing activity. biointerfaceresearch.com

The lipophilicity and steric effects of substituents also play a vital role. SAR analyses have shown that a lipophilic group, such as a benzyloxy group, at the 4-position of a phenyl ring can be beneficial for antitumor activity. nih.gov Furthermore, the steric hindrance of substituents can influence cytotoxicity. nih.gov In studies on anti-leishmanial activity, the lipophilicity of substituents and the length of spacer carbons between aromatic rings were found to be crucial for maintaining activity. mdpi.com

Table 1: Impact of Substituents on Urease Inhibition for Selected Thiourea Derivatives This table is representative of findings on how different chemical groups affect the urease inhibition activity of thiourea derivatives.

| Derivative Class | Substituent | Position | Observed Activity | Reference |

|---|---|---|---|---|

| Phenylthiourea | 4'-Bromo | para | Excellent (IC₅₀ = 10.65 µM) | rsc.org |

| Phenylthiourea | 2,6-Dimethyl | ortho, ortho | Good (IC₅₀ = 15.19 µM) | rsc.org |

| Dipeptide Conjugates | Fluorine, Chlorine | meta or para | Predominant | core.ac.uk |

Ligand-Receptor Interactions and Binding Modes

The inhibitory effects of this compound derivatives are underpinned by specific interactions with their target enzymes. These interactions, elucidated through molecular docking and crystallographic studies, primarily involve hydrogen bonding, hydrophobic interactions, and coordination with metal ions in the enzyme's active site. biointerfaceresearch.com

In the inhibition of urease, a nickel-containing enzyme, the sulfur atom of the thiourea moiety plays a crucial role by coordinating with the nickel ions in the active site. nih.gov Additionally, hydrogen bonds form between the amide group of the inhibitor and the side chains of key amino acid residues, such as Asp363 and Ala366. nih.gov Some inhibitors have also been shown to covalently bind to the thiol group of a highly conserved cysteine residue (αCys322) located on the mobile flap that controls substrate access to the urease active site. nih.gov

For tyrosinase, a copper-containing enzyme, the thiourea moiety is again central to the interaction. The sulfur and nitrogen atoms are critical for inhibitory activity, likely through chelation of the copper ions in the active site. nih.gov Molecular docking studies of indole-thiourea derivatives have revealed strong binding to mushroom tyrosinase (mTYR) and human tyrosinase-related protein 1 (TYRP1). mdpi.com Specific interactions include a hydrogen bond between the pyrrole amino group and MET-280, as well as Pi-sigma, Pi-sulfur, and Pi-Pi alkyl interactions with VAL-283, HIS-263, and ALA-286, respectively. mdpi.com

In the context of cholinesterases, docking studies of 1-benzoyl-3-(4-hydroxyphenyl)thiourea with butyrylcholinesterase (BChE) have indicated weak interactions, primarily involving hydrogen bonds with residues Gly117, Gly116, and His438, with no observed π-π interactions. ajol.info For other targets, such as VEGFR2, the thiourea N-H group can form a hydrogen bond with Asp1046, while an aniline N-H group interacts with Glu885. biointerfaceresearch.com The crystal structure of a related derivative, 1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea, confirms the potential for extensive hydrogen bonding, showing intermolecular N—H⋯S, N—H⋯O, and O—H⋯S bonds that link molecules into a three-dimensional network. nih.gov

Table 2: Key Ligand-Receptor Interactions for Thiourea Derivatives with Various Enzymes

| Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Urease | Ni²⁺ ions, Asp363, Ala366, Cys322 | Metal Coordination, Hydrogen Bonding, Covalent Bonding | nih.govnih.gov |

| Tyrosinase | Cu²⁺ ions, MET-280, VAL-283, HIS-263 | Metal Chelation, Hydrogen Bonding, Pi-Interactions | nih.govmdpi.com |

| Butyrylcholinesterase | Gly117, Gly116, His438 | Hydrogen Bonding | ajol.info |

| VEGFR2 | Asp1046, Glu885 | Hydrogen Bonding | biointerfaceresearch.com |

Enzyme Inhibition Studies

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant target in medicine and agriculture. nih.gov Thiourea and its derivatives are recognized as a notable class of urease inhibitors. acs.org The mechanism of inhibition primarily involves the interaction of the thiourea scaffold with the two nickel ions within the enzyme's active site. nih.govresearchgate.net The sulfur atom of the thiourea group coordinates with the Ni²⁺ ions, disrupting the catalytic cycle. nih.gov

Kinetic studies have revealed that these compounds can act as mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The interaction is stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts between the inhibitor and amino acid residues in the active site. researchgate.net A crucial interaction involves the covalent binding of some inhibitors to the thiol group of a conserved cysteine residue (αCys322) on the active site flap, which regulates the entry of urea. nih.gov

A variety of this compound derivatives and related structures have been synthesized and evaluated for their urease inhibitory potential. For example, 1-benzyl-3-(4-(4-hydroxyphenyl)thiazol-2-yl)thiourea demonstrated an IC₅₀ value of 304 µM against ureolysis in P. mirabilis. nih.govacs.org Dipeptide-heterocyclic conjugates derivatized into thioureas have also shown potent inhibition, with one analogue being nearly 10-fold more potent than the standard thiourea. core.ac.uk

Table 3: Urease Inhibitory Activity of Selected Thiourea-Based Compounds This table presents inhibitory concentrations for various thiourea derivatives against urease, demonstrating their potential as inhibitors.

| Compound | Target | Inhibition Value (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| Thiourea (Standard) | Jack Bean Urease | IC₅₀ = 18.61 µM | rsc.org |

| 1-benzyl-3-(4-(4-hydroxyphenyl)thiazol-2-yl)thiourea | P. mirabilis ureolysis | IC₅₀ = 304 ± 14 μM | nih.gov |

| (E)-2-(1-Phenylethylidene)hydrazine-1-carbothioamide | S. pasteurii urease | Kᵢ = 0.39 ± 0.01 μM | nih.govacs.org |

| N'-(4-Fluorobenzoyl)-N''-(di-n-butylamino(thioyl))hydrazine | Jack Bean Urease | IC₅₀ = 2.0 ± 0.05 µM | core.ac.uk |

Tyrosinase Inhibition and Anti-pigmentation Potential

Tyrosinase is a key copper-containing enzyme responsible for melanin biosynthesis, and its inhibitors are actively sought as anti-pigmentation agents for cosmetic and therapeutic applications to treat hyperpigmentation disorders. mdpi.comnih.gov Phenylthiourea and its derivatives have long been recognized as potent tyrosinase inhibitors. nih.govnih.gov The inhibitory mechanism is attributed to the thiourea moiety, which can chelate the copper ions in the enzyme's active site, thereby blocking its catalytic function. nih.gov Studies have confirmed that both the sulfur and nitrogen atoms of the thiourea group are essential for this inhibitory activity. nih.gov

Research has shown that thiourea-containing drugs can effectively inhibit mushroom tyrosinase, and these results are often consistent with their effects on mammalian tyrosinase. nih.gov Kinetic analyses have identified some thiourea derivatives as competitive inhibitors, meaning they bind to the active site and compete with the natural substrate, L-tyrosine. mdpi.com For example, an indole-thiourea derivative (compound 4b) exhibited competitive inhibition with an IC₅₀ of 5.9 µM, which is significantly more potent than the widely used standard inhibitor, kojic acid (IC₅₀ = 16.4 µM). mdpi.com This demonstrates the potential of thiourea derivatives in developing effective agents for skin whitening and treating pigmentation-related issues. nih.gov

Table 4: Tyrosinase Inhibitory Activity of Thiourea Derivatives This table compares the inhibitory concentrations of various thiourea compounds against tyrosinase, highlighting their effectiveness relative to a standard inhibitor.

| Compound | Inhibition Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Kojic Acid (Standard) | Competitive | 16.4 ± 3.53 | mdpi.com |

| Indole-thiourea derivative (4b) | Competitive | 5.9 ± 2.47 | mdpi.com |

| Thioacetazone | Not specified | 14 | nih.gov |

| Ambazone | Not specified | 15 | nih.gov |

| Phenylthiourea (PTU) | Not specified | Widely studied inhibitor | nih.gov |

Esterase (Acetylcholine and Butyrylcholine Esterase) and Protease Inhibition

Thiourea derivatives have also been investigated for their ability to inhibit other classes of enzymes, including esterases and proteases. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.gov Several studies have evaluated thiourea derivatives as inhibitors of these enzymes.

One study synthesized and tested a series of 1-benzoyl-3-arylthiourea derivatives, including 1-benzoyl-3-(4-hydroxyphenyl)thiourea, against AChE and BChE. ajol.info The results indicated remarkable inhibition against both esterases, with activities ranging from 54.4% to 74.3% inhibition. ajol.info Some synthesized thiourea derivatives have demonstrated good BChE inhibitory activity, in some cases superior to the standard drug galantamine. researchgate.net However, the potency can vary, with some reports classifying the inhibition as moderate. ajol.infonih.gov For instance, one derivative showed IC₅₀ values of 50 µg/mL against AChE and 60 µg/mL against BChE. nih.gov

Regarding protease inhibition, thiourea itself has been shown to inhibit proteolysis. nih.gov Its inclusion in lysis solutions for protein analysis is beneficial not only for its solubilizing effects but also for its ability to prevent the degradation of sensitive proteins by contaminating proteases. nih.gov The inhibition was found to be dependent on the thiourea concentration. nih.gov The same study that evaluated 1-benzoyl-3-(4-hydroxyphenyl)thiourea against cholinesterases also tested it against a protease enzyme and found it to have moderate inhibitory activity. ajol.info

Table 5: Cholinesterase Inhibitory Activity of Selected Thiourea Derivatives This table provides IC₅₀ values for representative thiourea compounds, indicating their inhibitory potential against key esterase enzymes.

| Compound | Enzyme Target | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 | nih.gov |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 | nih.gov |

HIV-1 Capsid and Human Cyclophilin A Inhibition

The human immunodeficiency virus type 1 (HIV-1) capsid is a critical protein shell that encloses the viral genome and enzymes, playing a vital role in the viral life cycle. informahealthcare.com Its proper assembly and disassembly are essential for successful infection, making it a significant target for antiretroviral therapy. informahealthcare.comnih.gov Small molecule inhibitors that target the HIV-1 capsid can disrupt these processes, thereby preventing viral replication. nih.gov

Cyclophilin A (CypA) is a human protein that belongs to the cyclophilin family of peptidyl prolyl cis-trans isomerases (PPIases). nih.gov CypA is involved in various cellular processes, including protein folding and trafficking. nih.gov In the context of HIV-1 infection, CypA interacts with the viral capsid and is implicated in the regulation of viral replication. nih.govfrontiersin.org This interaction has made CypA a target for the development of anti-HIV therapies. frontiersin.org While a number of thiourea derivatives have been investigated for their anti-HIV properties, often targeting reverse transcriptase, the specific inhibitory activity of this compound against the HIV-1 capsid and human cyclophilin A is an area of ongoing research. nih.govnih.gov

Other Enzyme Targets

Thiourea derivatives have been found to exhibit inhibitory activity against a variety of enzymes. For instance, this compound is known to be an intermediate in the synthesis of (SKI II), which is a nonlipid inhibitor of sphingosine kinase. cookechem.comalfachemch.com Additionally, certain thiourea derivatives have demonstrated inhibitory effects on esterases, such as acetylcholinesterase and butyrylcholinesterase. ajol.info Other research has pointed to the potential of thiourea-based compounds to inhibit bacterial ureases. acs.org

Table 1: Other Enzyme Targets of Thiourea Derivatives

| Enzyme Target | Specific Thiourea Derivative Mentioned | Finding |

|---|---|---|

| Sphingosine Kinase | This compound (as an intermediate for SKI II) | An intermediate in the synthesis of a nonlipid inhibitor of sphingosine kinase. cookechem.comalfachemch.com |

| Acetylcholinesterase | 1-benzoyl-3-(4-hydroxyphenyl)thiourea | Showed moderate inhibitory activity. ajol.info |

| Butyrylcholinesterase | 1-benzoyl-3-(4-hydroxyphenyl)thiourea | Demonstrated moderate inhibitory activity. ajol.info |

| Urease | 1-benzyl-3-(4-(4-hydroxyphenyl)thiazol-2-yl)thiourea | Showed inhibitory activity against Proteus mirabilis urease. acs.org |

Antimicrobial Activities

Antibacterial Efficacy (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Thiourea derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that these compounds can be effective against clinically relevant pathogens such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.netijariit.com The antibacterial action of certain thiourea derivatives is attributed to their ability to disrupt the integrity of the bacterial cell wall. nih.gov

One study reported that a thiourea derivative, TD4, was particularly effective against various strains of S. aureus (including MRSA), Staphylococcus epidermidis, and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL. nih.gov However, this compound showed no significant activity against Gram-negative bacteria like E. coli and P. aeruginosa at concentrations up to 256 µg/mL, suggesting a selective antibacterial spectrum for some derivatives. nih.gov In contrast, other research has indicated that different thiourea derivatives do exhibit activity against E. coli and P. aeruginosa. researchgate.net

Table 2: Antibacterial Activity of Select Thiourea Derivatives

| Bacterial Strain | Thiourea Derivative | Observed Activity |

|---|---|---|

| Staphylococcus aureus | Thiourea derivative TD4 | Potent activity with MIC of 2–16 µg/mL. nih.govresearchgate.net |

| Staphylococcus aureus (MRSA) | Thiourea derivative TD4 | Potent activity with MIC of 2–16 µg/mL. nih.govresearchgate.net |

| Escherichia coli | Thiourea derivative 1 | Exhibited an inhibitory action. researchgate.net |

| Pseudomonas aeruginosa | Thiourea derivative 1 | Showed an inhibitory action. researchgate.net |

| Pseudomonas aeruginosa | Glycosylated thiourea derivatives | No activity was observed for the tested compounds. ijariit.com |

Antifungal Properties

Investigations into the antifungal properties of thiourea derivatives have revealed their potential to combat fungal infections. For example, certain novel glycosylated derivatives of thiourea have been synthesized and screened for their biological activities. ijariit.com Additionally, other studies have focused on the efficacy of thiourea compounds against emerging multidrug-resistant fungal pathogens like Candida auris, which is a cause of nosocomial infections. nih.gov Research has shown that specific structural modifications to the thiourea molecule, such as the position of a methyl group on an associated aromatic ring, can significantly influence the antifungal and antioxidant activity. nih.gov

Antiviral Applications (e.g., Anti-HIV)

Thiourea derivatives have been a subject of interest in the development of antiviral agents, particularly against HIV. nih.govnih.gov A number of these compounds have been synthesized and evaluated for their ability to inhibit HIV-1 replication. nih.gov The mechanism of action for many of these thiourea derivatives is the inhibition of HIV-1 reverse transcriptase, an essential enzyme for the virus to convert its RNA genome into DNA. nih.govnih.gov By acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs), these compounds can effectively block a key step in the viral life cycle. nih.gov

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has necessitated the search for new therapeutic agents. Thiourea derivatives have been explored for their potential antitubercular properties. nih.gov In one study, a series of isonicotinyl hydrazones were synthesized from 1-(4-acetylphenyl)-3-[(4-sub)phenyl]thiourea. nih.gov These compounds were tested for their in vitro activity against Mycobacterium tuberculosis H37Rv and an isoniazid-resistant strain. nih.gov One of the derivatives, 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea, was identified as a particularly potent compound, exhibiting significant activity against both the susceptible and resistant strains of M. tuberculosis. nih.govresearchgate.net

Antiparasitic and Antiprotozoal Activities (e.g., Leishmania amazonensis, Trypanosoma cruzi)

While thiourea derivatives have been investigated for their potential against various parasites, including Leishmania and Trypanosoma species, specific studies focusing solely on the antiparasitic and antiprotozoal activities of this compound against organisms such as Leishmania amazonensis and Trypanosoma cruzi are not extensively available in the reviewed scientific literature.

Antioxidant Properties and Radical Scavenging Mechanisms

Thiourea derivatives are recognized for their antioxidant capabilities, which are primarily attributed to their ability to scavenge free radicals. The antioxidant action of compounds containing a thiourea moiety often involves the donation of a hydrogen atom from the N-H groups to free radicals, thereby neutralizing them. This process is a common mechanism for radical scavenging.

The presence of a hydroxyl (-OH) group on the phenyl ring in this compound is anticipated to contribute significantly to its antioxidant potential. Phenolic compounds are well-known antioxidants due to the hydrogen-donating ability of the hydroxyl group, which can stabilize free radicals through resonance.

A study on a closely related compound, 1-benzoyl-3-(4-hydroxyphenyl)thiourea, provides insight into the antioxidant potential of the 4-hydroxyphenyl-thiourea scaffold ajol.info. The investigation revealed that this derivative exhibits good antioxidant properties, as demonstrated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The radical scavenging activity of 1-benzoyl-3-(4-hydroxyphenyl)thiourea is detailed in the table below.

| Compound | DPPH Radical Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| 1-benzoyl-3-(4-hydroxyphenyl)thiourea | Data Not Specified | >100 |

The primary mechanism by which thiourea derivatives exert their antioxidant effect is believed to be through hydrogen atom transfer (HAT). In this mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. The resulting radical form of the antioxidant is typically more stable and less reactive.

Anticancer Potential and Antitumor Mechanisms

The anticancer potential of various thiourea derivatives has been a subject of scientific inquiry. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The proposed antitumor mechanisms for thiourea derivatives often involve the induction of apoptosis (programmed cell death) and interference with the cell cycle of cancerous cells. However, specific research detailing the anticancer potential and antitumor mechanisms of this compound is limited in the available literature.

Anti-inflammatory Activities

Thiourea-containing compounds have been explored for their anti-inflammatory properties. The anti-inflammatory effects of some thiourea derivatives have been linked to their ability to inhibit the production of pro-inflammatory mediators. Despite the general interest in this class of compounds, specific studies on the anti-inflammatory activities of this compound are not readily found in the scientific literature.

Other Noteworthy Biological Activities

The structural motif of thiourea is present in various compounds that have been investigated for central nervous system activity. Some thiourea derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. However, there is a lack of specific research data on the anticonvulsant activity of this compound.

Certain thiourea derivatives have been identified as potential inhibitors of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. Inhibition of these enzymes can help in managing postprandial hyperglycemia, a key aspect of diabetes management. Despite these findings within the broader class of thiourea derivatives, specific investigations into the anti-diabetic activity of this compound, particularly its effects on α-amylase and α-glucosidase, are not well-documented in the current body of scientific literature.

Herbicidal and Insecticidal Properties

The thiourea functional group is a key component in various molecules demonstrating a wide range of biological activities, including herbicidal and insecticidal properties. ajol.info Research into thiourea derivatives has revealed their potential as active agents in agriculture. While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the activity of related compounds provides significant insight into its potential applications.

Thiourea derivatives have been investigated as peroxidizing herbicides. For instance, a study on 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)thiourea derivatives showed selective herbicidal activity against barnyard grass (Echinochlor crus-galli). researchgate.net The herbicidal activity of these compounds is linked to their molecular similarity to protoporphyrinogen IX, the substrate of the protox enzyme. researchgate.net This suggests that the thiourea scaffold is a viable backbone for designing new herbicides. Another series of novel esters based on a 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one structure, synthesized from L-tyrosine and thiourea, exhibited good herbicidal activity against Zea mays, Triticum aestivum, and Arabidopsis thaliana in preliminary bioassays. mdpi.com

In the realm of insecticidal applications, thiourea moieties are integral to the design of potent larvicidal agents. nih.gov The inclusion of a thiourea group is a feature in pesticides like diafenthiuron, which shows strong activity against mites. nih.gov A novel series of glucosyl thioureas demonstrated moderate growth inhibition activity toward the agricultural pest Mythimna separata Walker. nih.gov Furthermore, certain synthetic m-diamide compounds containing sulfur, developed from a lead compound featuring a structure similar to thiourea, have shown excellent and broad-spectrum insecticidal activity against pests such as Plutella xylostella, Mythimna separata, and Aphis craccivora. researchgate.net

Table 1: Herbicidal and Insecticidal Activity of Various Thiourea Derivatives

| Compound Class | Target Organism(s) | Observed Activity | Reference |

| 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)thiourea derivatives | Echinochlor crus-galli (barnyard grass), Orysa sativa (rice) | Selective pre-emergence herbicidal activity against barnyard grass. | researchgate.net |

| 5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one esters | Zea mays, Triticum aestivum, Arabidopsis thaliana | Good herbicidal activity in preliminary bioassays. | mdpi.com |

| Glucosyl thioureas | Mythimna separata Walker (larvae) | Low to moderate growth inhibition activity (up to 47.5% at 100.0 mg/L). | nih.gov |

| m-Diamide compounds containing sulfur | Plutella xylostella, Mythimna separata, Aphis craccivora | Excellent, broad-spectrum insecticidal activity (100% mortality at 1 mg/L for P. xylostella). | researchgate.net |

Anti-Thyroid Applications

Thiourea and its derivatives, known as thionamides, are foundational in the medical therapy of hyperthyroidism. taylorandfrancis.com These sulfur-containing compounds function by inhibiting the synthesis of thyroid hormones. taylorandfrancis.com The primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone production. taylorandfrancis.com TPO catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosine residues to form the hormones thyroxine (T4) and triiodothyronine (T3). taylorandfrancis.com

Thiourea-based drugs, such as propylthiouracil (PTU) and methimazole (MMI), effectively block these TPO-mediated steps. taylorandfrancis.comnih.gov By preventing the incorporation of iodine into the tyrosine framework, the production of thyroid hormones is significantly reduced. taylorandfrancis.com In addition to inhibiting hormone synthesis, some thionamides like PTU can also block the peripheral conversion of T4 to the more biologically active T3 by inhibiting the type 1 deiodinase enzyme, particularly at larger doses. taylorandfrancis.com The antithyroid properties of thiourea itself were first identified in the 1930s, and its effectiveness in humans was established around 1940 by Edwin B. Astwood, who utilized thiourea and thiouracil for treating hyperthyroidism. taylorandfrancis.com

Table 2: Mechanism of Common Anti-Thyroid Thiourea Derivatives

| Compound/Class | Primary Mechanism of Action | Additional Effects | Reference |

| Thiourea | Inhibition of thyroid peroxidase (TPO). taylorandfrancis.com | Foundation for thionamide antithyroid drugs. taylorandfrancis.com | taylorandfrancis.com |

| Propylthiouracil (PTU) | Inhibition of TPO-catalyzed iodination and coupling of tyrosine residues. taylorandfrancis.comnih.gov | Blocks peripheral conversion of T4 to T3 by inhibiting type 1 deiodinase. taylorandfrancis.com | taylorandfrancis.com |

| Methimazole (MMI) | Inhibition of TPO-catalyzed iodination and coupling of tyrosine residues. nih.gov | Possesses immunosuppressive effects leading to a reduction in TRAb levels over time. | taylorandfrancis.com |

Antiallergens

Substituted thiourea compounds have emerged as a new class of potential anti-allergic agents. nih.gov Their mechanism of action is centered on inhibiting the release of leukotrienes from mast cells, which are critical mediators in the pathophysiology of allergy and asthma. nih.gov

Research on various substituted heterocyclic thioureas has demonstrated their ability to inhibit the high-affinity IgE receptor (FcεRI)-mediated release of leukotriene C4 (LTC4) from mast cells. nih.gov Notably, derivatives containing a hydroxyphenyl group, which are structurally related to this compound, were identified as active agents. A study synthesized and tested a series of these compounds, finding that N-[2-(4-hydroxyphenyl)ethyl]-N'-[2-(pyridyl)]thiourea and its halogenated analogues effectively inhibited LTC4 release with IC50 values in the low micromolar range. nih.gov The biological activity of these thiourea derivatives was significantly influenced by the presence of electron-withdrawing or donating groups on the aromatic rings. nih.gov

Table 3: Anti-Allergic Activity of Hydroxyphenyl-Substituted Thiourea Derivatives

| Compound | Target | Activity (IC50) | Reference |

| N-[2-(4-hydroxyphenyl)ethyl]-N'-[2-(pyridyl)]thiourea | IgE-mediated LTC4 release from mast cells | 8.5 µM | nih.gov |

| N-[2-(4-hydroxyphenyl)ethyl]-N'-[2-(5-chloropyridyl)]thiourea | IgE-mediated LTC4 release from mast cells | 12.6 µM | nih.gov |

| N-[2-(4-hydroxyphenyl)ethyl]-N'-[2-(5-bromopyridyl)]thiourea | IgE-mediated LTC4 release from mast cells | 16.8 µM | nih.gov |

Applications in Materials Science and Industrial Chemistry

Corrosion Inhibition Properties

Thiourea (B124793) and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. This adsorption occurs through the sulfur and nitrogen atoms, which possess lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms.

The protective film formed by thiourea derivatives can inhibit both anodic and cathodic reactions in the corrosion process. By blocking the active sites on the metal surface, these inhibitors reduce the rate of metal dissolution (anodic reaction) and hydrogen evolution (cathodic reaction). The efficiency of corrosion inhibition by thiourea derivatives is influenced by several factors, including the concentration of the inhibitor, the temperature of the environment, and the nature of the corrosive medium.

While specific studies on 1-(4-Hydroxyphenyl)thiourea as a corrosion inhibitor are not extensively documented, its structural features suggest it would be an effective corrosion inhibitor. The presence of the sulfur and nitrogen atoms in the thiourea group provides strong adsorption sites. Additionally, the hydroxyphenyl group can further enhance its inhibitory properties through increased electron density on the molecule, facilitating stronger adsorption onto the metal surface. The mechanism of inhibition is expected to involve the formation of a chemisorbed layer on the metal, following adsorption isotherms such as the Langmuir or Temkin models.

Table 1: Factors Influencing Corrosion Inhibition by Thiourea Derivatives

| Factor | Effect on Inhibition Efficiency |

| Inhibitor Concentration | Generally increases with concentration up to an optimal point. |

| Temperature | Can either increase or decrease efficiency depending on the nature of adsorption (physisorption vs. chemisorption). |

| Corrosive Medium | Effectiveness varies with the type and concentration of the acid. |

| Molecular Structure | The presence of electron-donating groups enhances inhibition. |

Ligand Chemistry and Metal Complexation

The sulfur and nitrogen atoms of the thiourea moiety in this compound make it an excellent ligand for coordinating with a variety of metal ions. Thiourea derivatives can act as monodentate or bidentate ligands, coordinating to metal centers through the sulfur atom, one or both nitrogen atoms, or a combination thereof. mdpi.comresearchgate.net The specific coordination mode often depends on the nature of the metal ion, the reaction conditions, and the presence of other ligands.

In its neutral form, this compound can coordinate as a monodentate ligand primarily through the sulfur atom. mdpi.com Upon deprotonation of one of the N-H groups, it can act as a bidentate ligand, coordinating through both the sulfur and a nitrogen atom to form a stable chelate ring with the metal ion. mdpi.com The presence of the hydroxyl group on the phenyl ring introduces an additional potential coordination site, allowing for the possibility of tridentate coordination or the formation of polynuclear complexes.

The complexation of this compound with various transition metals can lead to the formation of coordination compounds with interesting structural, spectroscopic, and biological properties. For instance, a closely related ligand, [3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl)thioureido)propanoic acid], has been used to synthesize a series of new metal complexes with cobalt(II), nickel(II), copper(II), zinc(II), palladium(II), cadmium(II), and mercury(II). researchgate.net These complexes were characterized by various spectroscopic techniques, revealing different coordination geometries around the metal centers. researchgate.net

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms |

| Monodentate | S |

| Bidentate (Chelating) | S, N |

| Bidentate (Bridging) | S, N |

| Tridentate (Chelating) | S, N, O |

Organocatalysis and Asymmetric Synthesis

In recent years, thiourea derivatives have emerged as a powerful class of organocatalysts, particularly in the field of asymmetric synthesis. rsc.orgnih.govnih.govsemanticscholar.orgwikipedia.orgacs.orgjst.go.jpnih.govuni-giessen.delibretexts.orgnih.govrsc.org Their catalytic activity stems from their ability to act as hydrogen-bond donors, activating electrophilic substrates and controlling the stereochemical outcome of reactions. rsc.orgwikipedia.orgacs.org The two N-H groups of the thiourea moiety can form a bidentate hydrogen-bonding interaction with a substrate, enhancing its reactivity and providing a chiral environment for the reaction to occur.

While this compound itself is achiral and therefore cannot be used for enantioselective catalysis, it serves as a crucial building block for the synthesis of chiral thiourea catalysts. By incorporating a chiral moiety into the structure of this compound, it is possible to create a bifunctional catalyst that can simultaneously activate both the nucleophile and the electrophile in a reaction. These bifunctional catalysts often contain a basic group, such as an amine, in addition to the thiourea unit, allowing for a cooperative catalytic effect. semanticscholar.orgjst.go.jpnih.govnih.gov

Chiral thiourea-based organocatalysts have been successfully applied in a wide range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, Mannich reactions, and Diels-Alder reactions. nih.govsemanticscholar.orglibretexts.org The high degree of modularity in their synthesis allows for the fine-tuning of their steric and electronic properties to achieve high levels of stereoselectivity for a specific reaction.

Development of Sensors and Probes

The ability of the thiourea functional group to engage in hydrogen bonding and coordinate with metal ions makes this compound and its derivatives promising candidates for the development of chemical sensors and probes. nih.govresearchgate.netresearchgate.netnih.govacs.orgrsc.orgrsc.orgnih.govmdpi.comnih.gov These sensors can be designed to detect the presence of specific anions or cations in a sample through a measurable change in a physical property, such as color (colorimetric sensor) or fluorescence (fluorescent sensor).

For anion recognition, the N-H protons of the thiourea group can act as hydrogen-bond donors to bind with anions such as fluoride, acetate, and phosphate. nih.govnih.govrsc.orgmdpi.comnih.gov This interaction can lead to a change in the electronic properties of the molecule, resulting in a color change or a change in its fluorescence emission. A closely related compound, 1-(4-hydroxyphenyl)-3-(4-nitrophenyl)thiourea, has been synthesized and investigated for its anion sensing capabilities. nih.gov The binding of anions to this molecule causes a deprotonation of the phenol (B47542) and NH groups, leading to a distinct color change in the solution. nih.gov

Similarly, thiourea-based sensors can be designed for the detection of metal ions. The coordination of a metal ion to the sulfur and nitrogen atoms of the thiourea can perturb the electronic structure of the molecule, leading to a change in its spectroscopic properties. By incorporating a fluorophore into the structure of the sensor molecule, the binding event can be transduced into a change in fluorescence intensity or wavelength, allowing for sensitive and selective detection of the target metal ion. researchgate.netacs.org

Non-Linear Optics (NLO) Applications

Materials with non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and telecommunications. acs.orgnih.gov Organic molecules with a high degree of conjugation and the presence of electron-donating and electron-withdrawing groups often exhibit significant NLO responses. Thiourea and its derivatives have been investigated as potential NLO materials due to their unique electronic structure. acs.orgnih.govresearchgate.net

The this compound molecule possesses features that could make it a candidate for NLO applications. The phenyl ring provides a conjugated system, while the hydroxyl group acts as an electron-donating group and the thiourea moiety can act as an electron-withdrawing group. This donor-acceptor character can lead to a large second-order hyperpolarizability, which is a measure of the NLO response of a material.

The NLO properties of thiourea derivatives can be further enhanced by incorporating them into metal-organic frameworks or by modifying their molecular structure to increase the intramolecular charge transfer. Theoretical studies using quantum chemical calculations can be employed to predict the NLO properties of new thiourea derivatives and guide the design of materials with optimized performance. acs.orgnih.govresearchgate.net

Surfactants and Detergents

Surfactants are amphiphilic molecules that contain both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. This unique structure allows them to accumulate at the interface between two immiscible phases, such as oil and water, and reduce the interfacial tension. While the use of this compound specifically as a surfactant is not widely reported, the modification of thiourea derivatives to impart amphiphilic properties has been explored.

For example, glycosyl thioureas have been synthesized and their surface-active properties evaluated. nih.gov In these molecules, a sugar moiety acts as the hydrophilic head group, while a long alkyl chain attached to the thiourea unit serves as the hydrophobic tail. nih.gov These compounds have been shown to form micelles in aqueous solution and exhibit detergent properties. nih.gov

Given its structure, this compound could potentially be modified to create novel surfactants. The hydroxyphenyl group provides a hydrophilic character, and by attaching a long alkyl chain to one of the nitrogen atoms of the thiourea, an amphiphilic molecule could be synthesized. The surface-active properties of such a compound would depend on the balance between the hydrophilic and hydrophobic portions of the molecule.

Pharmacokinetics, Metabolism, and Toxicology Excluding Dosage/administration

Absorption, Distribution, and Elimination Considerations

General principles of pharmacokinetics suggest that the addition of a 4-hydroxyphenyl group to the thiourea (B124793) structure will alter its physicochemical properties, such as lipophilicity and polarity, which in turn will influence its absorption, distribution, and elimination characteristics. Phenolic compounds, in general, undergo various metabolic transformations that affect their bioavailability and excretion routes mdpi.comnih.govmdpi.com.

In silico predictions for a different thiourea derivative, N-(phenylcarbamothioyl)-4-chloro-benzamide, suggest good gastrointestinal absorption jppres.com. While this provides a theoretical insight, experimental verification for 1-(4-Hydroxyphenyl)thiourea is necessary.

Metabolic Pathways and Metabolite Identification

There is no specific information available on the metabolic pathways and metabolite identification of this compound. For the parent compound, thiourea, some metabolic transformation to formamidine (B1211174) sulfinic acid, catalyzed by microsomal flavin-containing monooxygenase, can occur who.int.

Based on the structure of this compound, which contains both a phenolic and a thiourea moiety, its metabolism can be predicted to involve several pathways common to these functional groups. Phenolic compounds are known to undergo Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions nih.govmdpi.com. The hydroxyl group on the phenyl ring is a likely site for glucuronidation and sulfation, which are common detoxification pathways that increase water solubility and facilitate excretion nih.gov.

The thiourea moiety may also undergo metabolic changes. Studies on other thiourea derivatives have been conducted, but specific metabolites of this compound have not been identified in the available literature nih.govnih.gov.

Toxicity and Safety Assessment (General Toxicological Profile, excluding specific dosage)

The toxicological properties of this compound have not been fully investigated fishersci.com. The available safety data sheets classify it as harmful if swallowed fishersci.comthermofisher.comchemos.de.

The parent compound, thiourea, is suspected of causing cancer and of damaging fertility or the unborn child chemos.desigmaaldrich.com. At high doses, thiourea can cause thyroid hyperplasia in mice and various tumors in rats who.int. It is not considered to be a genotoxic carcinogen who.int. Thiourea has also been reported to have mitogenic properties and can induce chromosomal recombination in yeast and Drosophila who.int.

In vitro studies on various other thiourea derivatives have demonstrated a range of cytotoxic activities against different cancer cell lines biointerfaceresearch.comnih.govresearchgate.net. For instance, some 3-(trifluoromethyl)phenylthiourea (B159877) derivatives were found to be highly cytotoxic against human colon and prostate cancer cells, as well as leukemia cell lines nih.gov. It is important to note that these findings are on different, though structurally related, compounds and may not be directly extrapolated to this compound.

A summary of in silico predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for a different thiourea derivative is presented in the table below to provide a general idea of the parameters considered in safety assessments of such compounds.

| Parameter | Predicted Value for N-(phenylcarbamothioyl)-4-chloro-benzamide | Reference |

| Gastrointestinal Absorption | Good | jppres.com |

| Blood-Brain Barrier Penetration | No | jppres.com |

| Caco-2 Permeability | High | jppres.com |

| Volume of Distribution | Low | jppres.com |

| Half-life | 3 hours | jppres.com |

| Hepatotoxicity | No | jppres.com |

The following table summarizes the cytotoxic activity of some thiourea derivatives against various cancer cell lines, as reported in the literature. This data is provided for comparative purposes and does not represent the activity of this compound.

| Thiourea Derivative | Cell Line | IC50 (µM) | Reference |